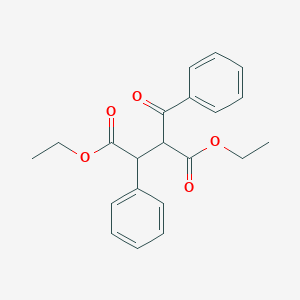![molecular formula C19H13NO2S B371179 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione CAS No. 62403-73-0](/img/structure/B371179.png)
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C19H13NO2S . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications . The presence of both phenyl and thienyl groups in its structure adds to its chemical versatility and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents and palladium catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thienyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines .
Applications De Recherche Scientifique
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal properties.
Phthalimide derivatives: Widely used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Uniqueness
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
62403-73-0 |
|---|---|
Formule moléculaire |
C19H13NO2S |
Poids moléculaire |
319.4g/mol |
Nom IUPAC |
2-[(2-phenylthiophen-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13NO2S/c21-18-15-8-4-5-9-16(15)19(22)20(18)12-14-10-11-23-17(14)13-6-2-1-3-7-13/h1-11H,12H2 |
Clé InChI |
YQMVGURCJRYUAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B371097.png)
![2-[(1-Benzothien-3-ylmethyl)(ethyl)amino]ethanol](/img/structure/B371098.png)
amino]ethanol](/img/structure/B371099.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)



![7-chloro-2-[(dimethylamino)methylene]-5-phenylimidazo[1,2-a]quinolin-1(2H)-one](/img/structure/B371109.png)

![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)


![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)

